![molecular formula C36H45NO13 B12300740 methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend plusieurs groupes hydroxyle, des cycles oxan et un noyau tétracène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle implique plusieurs étapes, notamment la formation des cycles oxan et du noyau tétracène. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le chloroforme, le dichlorométhane et l'acétate d'éthyle, ainsi que des catalyseurs comme les N-haloimides pour la déshydrogénation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu pour assurer un rendement et une pureté élevés. Le processus comprendrait un contrôle strict des conditions réactionnelles telles que la température, la pression et le pH pour optimiser la formation du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures contrôlées et en présence de catalyseurs pour améliorer la vitesse de réaction et la sélectivité.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Le 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antioxydantes.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies dans les cellules. Le composé peut exercer ses effets en :
Se liant à des récepteurs spécifiques : Modulation de l'activité des enzymes ou des récepteurs impliqués dans les processus cellulaires.
Inhibition ou activation de voies : Affectation des voies de signalisation qui régulent la croissance cellulaire, l'apoptose et l'inflammation.
Mécanisme D'action
The mechanism of action of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular processes.
Inhibiting or activating pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-dihydroxy-3,6-diméthylbenzoate de méthyle : Un composé apparenté présentant des caractéristiques structurelles similaires.
Hydroxymaltol : Connu pour ses fortes propriétés antioxydantes en raison de son unité énolone.
Unicité
Le 4-[5-(4,5-dihydroxy-6-méthyloxan-2-yl)oxy-4-(diméthylamino)-6-méthyloxan-2-yl]oxy-2-éthyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tétracène-1-carboxylate de méthyle est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels et cycles, ce qui en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C36H45NO13 |
|---|---|
Poids moléculaire |
699.7 g/mol |
Nom IUPAC |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H45NO13/c1-7-36(45)14-23(49-24-12-20(37(4)5)34(16(3)48-24)50-25-13-22(39)30(40)15(2)47-25)27-18(29(36)35(44)46-6)11-19-28(33(27)43)32(42)26-17(31(19)41)9-8-10-21(26)38/h8-11,15-16,20,22-25,29-30,34,38-40,43,45H,7,12-14H2,1-6H3 |
Clé InChI |
DNZPQXXGAMXDHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


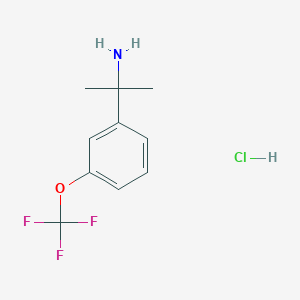

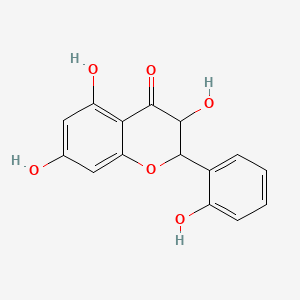
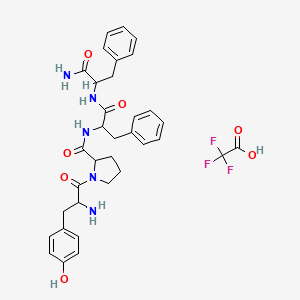
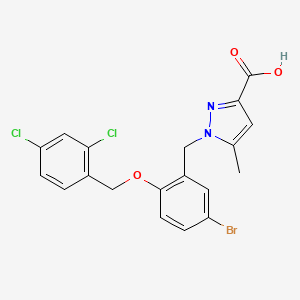

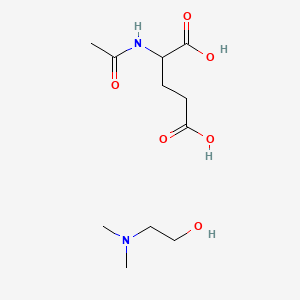
![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)
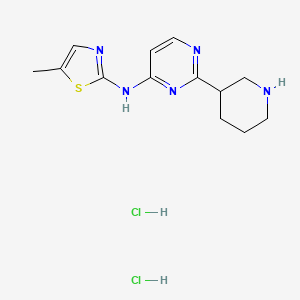
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
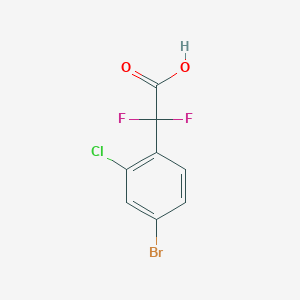
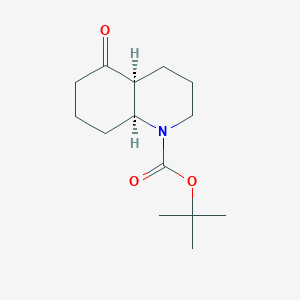
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
